molecular formula C15H26N4O3S B6707429 N-(1-ethylsulfonylpropan-2-yl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

N-(1-ethylsulfonylpropan-2-yl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

Cat. No.: B6707429
M. Wt: 342.5 g/mol
InChI Key: AVHKSYGSNICUOC-UHFFFAOYSA-N
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Description

N-(1-ethylsulfonylpropan-2-yl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a pyrazole moiety, and an ethylsulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(1-ethylsulfonylpropan-2-yl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-4-23(21,22)11-12(2)17-15(20)19-10-6-5-7-14(19)13-8-9-16-18(13)3/h8-9,12,14H,4-7,10-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHKSYGSNICUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(C)NC(=O)N1CCCCC1C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylsulfonylpropan-2-yl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be attached through a sulfonylation reaction using ethylsulfonyl chloride and a suitable base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethylsulfonylpropan-2-yl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-ethylsulfonylpropan-2-yl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The ethylsulfonyl group and pyrazole moiety could play key roles in binding to the target, while the piperidine ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethylsulfonylpropan-2-yl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide: can be compared to other piperidine-based compounds, such as piperidine-1-carboxamides and pyrazole derivatives.

    Piperidine-1-carboxamides: These compounds share the piperidine ring and carboxamide group but may lack the pyrazole moiety and ethylsulfonyl group.

    Pyrazole derivatives: These compounds contain the pyrazole ring but may differ in the substituents attached to the ring.

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the ethylsulfonyl group, pyrazole moiety, and piperidine ring in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

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